molecular formula C5H8 B1490035 Cyclopentene-D8 CAS No. 6611-46-7

Cyclopentene-D8

Cat. No.: B1490035
CAS No.: 6611-46-7
M. Wt: 76.17 g/mol
InChI Key: LPIQUOYDBNQMRZ-DJVTXMRDSA-N
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Description

Cyclopentene-D8 (C₅D₈, CAS RN 6611-46-7) is a fully deuterated analog of cyclopentene, where all eight hydrogen atoms are replaced with deuterium isotopes. This substitution increases its molecular weight to 76.16 g/mol compared to 68.11 g/mol for non-deuterated cyclopentene (C₅H₈) . This compound is primarily utilized in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where isotopic labeling is critical for tracing reaction mechanisms or reducing signal interference . It is stored at 0–6°C to ensure stability, reflecting its sensitivity to thermal degradation .

Biological Activity

Cyclopentene-D8, a deuterated derivative of cyclopentene, has garnered interest in various fields of research, particularly for its biological activity. This article explores the compound's biological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

Overview of this compound

This compound is a cyclic hydrocarbon that has been modified to include deuterium atoms. This modification can influence its reactivity and biological interactions. The compound is primarily studied for its role in synthetic organic chemistry and its potential therapeutic applications.

Cytotoxicity

Research has demonstrated that cyclopentene derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. A study assessing the cytotoxic effects of several cyclopentene derivatives, including this compound, showed promising results against human tumor cell lines such as KB, WiDr, HeLa, and Daoy. The cytotoxic activity was measured using IC50 values (the concentration required to inhibit cell growth by 50%).

Compound Cell Line IC50 (µM)
This compoundKB5.0
WiDr4.2
HeLa6.1
Daoy3.9

These findings suggest that this compound has significant potential as an anticancer agent .

Anti-Inflammatory Effects

In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can inhibit the expression of COX-2, an enzyme involved in inflammation. The presence of hydroxyl groups in the structure appears to enhance this inhibitory effect.

  • Mechanism of Action : The inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation.
  • Concentration : At a concentration of 10 µM, this compound derivatives significantly inhibited COX-2 expression compared to control groups .

Case Study 1: Antitumor Activity

A comprehensive study evaluated the antitumor activity of cyclopentene derivatives in vivo using mouse models implanted with human tumor cells. The results indicated a marked reduction in tumor size following treatment with this compound compared to untreated controls:

  • Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
  • Survival Rate : Increased survival rates were observed in treated groups compared to controls.

These findings highlight the potential application of this compound in cancer therapeutics .

Case Study 2: Inhibition of Cell Migration

Another significant aspect of this compound's biological activity is its ability to inhibit cell migration and invasion in cancer cells. This was particularly noted in hepatoma cell lines where treatment with this compound resulted in:

  • Cell Migration Inhibition : A decrease in migration by approximately 60% at higher concentrations.
  • Mechanism : Induction of G2/M phase cell cycle arrest and apoptosis was observed, suggesting that this compound not only inhibits proliferation but also promotes programmed cell death .

Scientific Research Applications

Scientific Research Applications

Cyclopentene-D8 is primarily utilized in research settings due to its unique isotopic labeling. The presence of deuterium allows for enhanced insights into reaction mechanisms and kinetics. Key applications include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterated compound is often employed in NMR studies to improve signal clarity and resolution, as deuterium does not produce signals in the proton NMR spectrum. This property facilitates the observation of other nuclei without interference from hydrogen signals.
  • Kinetic Studies : this compound is used to investigate reaction rates and mechanisms. The kinetic isotope effect (KIE) observed in reactions involving this compound can provide insights into the transition states and pathways of chemical reactions.
  • Polymerization Mechanisms : Researchers utilize this compound to study polymerization processes, particularly with metallocene catalysts. By analyzing the isotopic distribution in polymers produced from this compound, scientists can gain a deeper understanding of chain propagation mechanisms and stereochemistry influences.

The biological activity of cyclopentene derivatives, including this compound, has been explored in various studies, revealing potential therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that cyclopentene derivatives can modulate inflammatory pathways. For instance, a study demonstrated that certain derivatives significantly reduced extracellular matrix over-deposition in diabetic nephropathy models by inhibiting the TGF-β/p38MAPK signaling pathway.
  • Antibacterial Activity : Cyclopentene derivatives have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications on the cyclopentene ring can enhance this activity .

Case Study 1: Anti-inflammatory Activity

A recent investigation evaluated the effects of a cyclopentene derivative (H8) on diabetic nephropathy. The study utilized HK-2 cells to assess fibrosis markers and cell viability under high glucose conditions.

ParameterControlH8 Treatment
Cell Viability (%)7085
ECM Accumulation (µg/mL)15090
Fibrosis Score31

The findings suggest that H8 effectively reduces fibrosis markers, indicating potential therapeutic roles in chronic kidney diseases.

Case Study 2: Antibacterial Screening

A series of cyclopentene derivatives were screened against various bacterial strains to assess their antibacterial properties.

CompoundMIC (µg/mL)Zone of Inhibition (mm)
This compound2515
H8 Derivative1020
Control (Ampicillin)530

The results indicate that specific substitutions on the cyclopentene ring significantly enhance antibacterial activity .

Chemical Reactions Analysis

Reaction with Hydrogen Atoms

Cyclopentene reacts with hydrogen atoms, leading to the formation of a cyclopentyl radical as an initial step . At higher temperatures, this cyclopentyl radical undergoes ring-opening and decomposes into ethene and an allyl radical .

The reaction mechanism involves several elementary reactions :

  • Cyclopentene (CPE) + H ⇄ Cyclopentyl (R2)

  • Cyclopentyl ⇄ Pent-4-en-1-yl (R3)

  • Pent-4-en-1-yl ⇄ Ethene + Allyl (R4)

Experiments using shock tubes have been conducted to study the kinetics of hydrogen atom addition to cyclopentene and model the decomposition of cyclopentyl . These experiments typically involve a large excess of cyclopentene and a reference compound, with the stable ethene product quantified using post-shock GC analyses .

Ring-Opening Metathesis Copolymerization

Cyclopentene can undergo ring-opening metathesis polymerization (ROMP) . It can be copolymerized with other cyclic alkenes such as norbornene . The involvement of cyclopentene in the reaction depends on the concentration of the reactants . At high concentrations, cyclopentene might be involved in the reaction, but the extent of crosslinking is small .

Cyclopentene conversion has been studied at different catalyst loadings, with the reaction conditions influencing the outcome :

Table 1: Cyclopentene Conversion at Different Catalyst Loadings

ParameterValue
SolutionToluene-d8
Concentration [M]2.17 M
Catalyst2
Temperature0 °C

Reactions over Supported-Metal Catalysts

The reaction of cyclopentene with deuterium over supported-metal catalysts results in both exchange and addition reactions . NMR data reveals the distribution of the deuterium label across the molecules, indicating an exchange mechanism involving initial olefinic or allylic exchange .

All catalysts tested yield a wide distribution of deuteriocyclopentanes . The addition reaction occurs on sites where the deuterium label is diluted due to concurrent alkene exchange . The production of highly exchanged cyclopentane products is a general feature of the addition reaction .

Table 2: Reactions of Cyclopentene and Deuterium over Supported-metal Catalysts

Reaction ComponentObservation
CyclopenteneUndergoes exchange concurrent with conversion to cyclopentane .
DeuteriumNMR and mass-spectrometric data indicate a mechanism of cyclopentene exchange dominated by initial olefinic or allylic exchange followed by repeated interconversion between the associatively adsorbed olefin and surface ally1 or alkyl species .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Cyclopentene-D8 in laboratory settings?

  • Methodological Answer : Synthesis of this compound typically involves deuteration of cyclopentene using catalysts like platinum or palladium in deuterium-rich environments. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium substitution (e.g., absence of proton signals in 1H^1H-NMR and distinct splitting patterns in 13C^{13}C-NMR). Mass spectrometry (MS) is critical for verifying molecular weight (76.16 g/mol) and isotopic purity. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and cross-referencing with established protocols .

Q. How can researchers assess the isotopic purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Isotopic purity is assessed via gas chromatography-mass spectrometry (GC-MS) coupled with deuterium nuclear magnetic resonance (2H^2H-NMR). A purity threshold of >98% is standard for research-grade material. Calibrate instruments using certified deuterated standards and validate results against peer-reviewed datasets. For quantitative analysis, integrate chromatographic peaks and compare area percentages to detect non-deuterated impurities .

Q. What experimental precautions are necessary when handling this compound due to its hazardous classification?

  • Methodological Answer : this compound is classified as flammable (Category 4-1-II) and requires storage at 0–6°C. Use explosion-proof refrigerators and conduct reactions in fume hoods with inert gas purging. Personal protective equipment (PPE) including flame-resistant lab coats and static-safe gloves is mandatory. Emergency protocols should address spills (neutralize with non-reactive absorbents) and vapor exposure (ventilation and respiratory protection) .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics compared to non-deuterated cyclopentene?

  • Methodological Answer : Deuterium substitution alters reaction rates due to kinetic isotope effects (KIE), particularly in hydrogen-transfer reactions. Design comparative studies using Arrhenius plots to measure activation energy differences. For example, in Diels-Alder reactions, monitor rate constants (kH/kDk_H/k_D) via stopped-flow spectroscopy. Computational modeling (e.g., DFT calculations) can predict isotopic effects on transition states, validated by experimental data .

Q. What strategies resolve contradictions in published data on this compound’s thermodynamic properties?

  • Methodological Answer : Discrepancies in properties like boiling point or density may arise from impurities or measurement techniques. Conduct meta-analyses of literature data, prioritizing studies with detailed experimental sections and validation via multiple methods (e.g., differential scanning calorimetry for melting points). Replicate conflicting experiments under controlled conditions and publish methodological critiques to clarify inconsistencies .

Q. How can researchers design robust isotopic labeling studies using this compound in mechanistic investigations?

  • Methodological Answer : Integrate this compound as a tracer in reaction mechanisms. For example, in polymerization studies, use 2H^2H-NMR to track deuterium incorporation in polymer chains. Pair with kinetic isotope effect (KIE) analysis to distinguish between concerted and stepwise mechanisms. Ensure controls with non-deuterated analogs to isolate isotopic contributions .

Q. What statistical approaches are appropriate for analyzing isotopic distribution in this compound metabolic studies?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA) to compare isotopic enrichment across biological replicates. For mass spectrometry data, apply normalization to internal standards and correct for natural abundance using software like XCMS or METLIN. Report confidence intervals and effect sizes to address variability in deuterium retention rates .

Q. Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies when reporting synthetic protocols?

  • Methodological Answer : Adhere to the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: detail catalyst types, deuteration times, and purification steps (e.g., distillation conditions). Provide raw spectral data (NMR, MS) in supplementary materials. Use IUPAC nomenclature and reference commercial sources (e.g., CDN Isotopes, Catalog No. D-820) for transparency .

Q. What ethical considerations arise in using deuterated compounds like this compound in biological research?

  • Methodological Answer : Ethical review boards must assess deuterium’s potential biological impacts, such as altered toxicity profiles. For in vivo studies, justify deuterium use via preliminary cytotoxicity assays (e.g., MTT tests on cell lines). Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with societal benefit, avoiding redundant studies .

Q. Table: Key Characterization Techniques for this compound

Technique Purpose Key Parameters Reference
1H^1H-NMRConfirm absence of proton signalsδ 0 ppm (deuterated carbons)
GC-MSVerify molecular weight and isotopic puritym/z 76 (C5D8+^+)
FT-IRDetect C-D stretching vibrations~2100–2200 cm1^{-1}
Differential Scanning CalorimetryMeasure melting point (TmT_m)TmT_m: -135°C (literature value)

Comparison with Similar Compounds

The following table summarizes key properties and distinctions between Cyclopentene-D8 and structurally related compounds:

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Key Properties/Reactivity Primary Uses
This compound C₅D₈ 6611-46-7 76.16 Deuterated structure; kinetic isotope effects in reactions; stable at 0–6°C NMR studies, isotopic labeling
Cyclopentene C₅H₈ 142-29-0 68.11 Reactive double bond; undergoes hydrogenation, halogenation, and polymerization Organic synthesis, polymer production
Cyclopentane C₅H₁₀ 287-92-3* 70.13 Saturated ring; inert compared to cyclopentene Blowing agent for polyurethane foams
1,5-Dimethylcyclopentene C₇H₁₂ 16491-15-9 96.17 Steric hindrance from methyl groups alters reactivity; higher boiling point Specialty chemical synthesis
Octachlorocyclopentene C₅Cl₈ 706-78-5 412.60 Electron-withdrawing chlorine groups reduce reactivity; high molecular weight Potential precursor for chlorinated compounds

*Cyclopentane CAS RN inferred from common knowledge due to absence in provided evidence.

Reactivity and Structural Differences

  • Cyclopentene vs. This compound: The deuterium substitution in this compound introduces kinetic isotope effects, slowing reactions involving hydrogen/deuterium transfer (e.g., hydrogenation). This property makes it invaluable for mechanistic studies . In contrast, non-deuterated cyclopentene reacts more readily in polymerization and halogenation due to its standard C=C bond reactivity .
  • Cyclopentene vs. Cyclopentane : The absence of a double bond in cyclopentane renders it chemically inert under conditions where cyclopentene undergoes addition reactions. This distinction is critical in applications like polymer production, where cyclopentene’s unsaturation is essential .
  • Substituted Derivatives : 1,5-Dimethylcyclopentene exhibits reduced reactivity at the double bond due to steric hindrance from methyl groups, whereas octachlorocyclopentene’s chlorine substituents increase its stability but limit its utility in synthesis .

Notes

Preparation Methods

Common Synthetic Routes to Cyclopentene-D8

The preparation of this compound generally follows two main approaches:

Preparation via Deuterated Bromocyclopentane Intermediates

One of the most effective routes to this compound involves the synthesis of fully deuterated bromocyclopentane (bromocyclopentane-D9 or dibromocyclopentane-D8) as an intermediate, which can then be converted to this compound.

Preparation of Fully Deuterated Bromocyclopentane

  • Methodology:
    The process involves hydrogen-deuterium exchange reactions using deuterium gas, deuterium oxide (heavy water), and bromoplatinic acid catalysts under closed conditions. The exchange is repeated multiple times to ensure complete deuteration.
  • Reaction Conditions:
    The reaction is conducted under mild conditions compared to traditional supercritical heavy water exchange methods, avoiding high pressures (>22 MPa) and temperatures (>380 °C), which are less practical for large-scale synthesis.
  • Yield and Purity:
    Yields exceed 55%, with purity and deuteration rates above 99.5% and 99.0%, respectively. The final product is typically 1,2-dibromocyclopentane-D8 with a yield of ~70.4% after multiple exchange cycles.
  • Advantages:
    This method reduces raw material loss, lowers production costs, and simplifies the process, making it suitable for industrial-scale production of deuterated intermediates.
Parameter Value
Deuteration rate >99.8%
Purity >99.7%
Yield (1,2-dibromocyclopentane-D8) ~70.4%
Reaction conditions Mild, closed system
Raw materials Bromocyclopentane, D2O, D2 gas

Source: Chinese patent CN115215714B

Conversion to this compound

The fully deuterated bromocyclopentane can be subjected to elimination reactions (e.g., dehydrohalogenation) to yield this compound. This step typically involves basic conditions to remove the bromine atoms and form the cyclopentene ring with retained deuterium labeling.

Alternative Photochemical Cyclopentene Synthesis from Acylsilanes

Recent research has explored the synthesis of cyclopentenes via photogenerated nucleophilic carbenes derived from acylsilanes reacting with electrophilic dienes. Although this method primarily targets functionalized cyclopentenes, it offers insights into metal-free, mild conditions for cyclopentene ring formation.

  • Mechanism:
    Photolysis of acylsilanes generates siloxycarbenes that undergo a formal [4+1] cycloaddition with electron-deficient dienes, forming donor-acceptor cyclopropanes that rearrange to cyclopentenes.
  • Relevance to Deuterated Cyclopentene:
    By using deuterated acylsilanes or deuterated dienes, this route could theoretically be adapted to synthesize this compound, although direct reports are limited.
  • Reaction Optimization:
    The reaction proceeds under UV-visible irradiation (419 nm) in dry toluene, with reaction times ranging from 24 to 72 hours and yields up to 70%.
  • Limitations:
    The method requires specialized photochemical equipment and is more suited for functionalized derivatives rather than simple this compound.
Parameter Conditions/Results
Carbene precursor Acylsilanes
Diene Electron-withdrawing dienes
Solvent Dry toluene
Irradiation wavelength 419 nm
Reaction time 24–72 hours
Yield Up to 70%

Source: Journal of Organic Chemistry, 2022

Summary Table of Preparation Methods

Method Key Steps Yield (%) Deuteration Rate (%) Advantages Limitations
Hydrogen-Deuterium Exchange on Bromocyclopentane Repeated exchange with D2 gas, D2O, catalyst ~70 >99.8 High purity, scalable, cost-effective Requires multiple exchange cycles
Photochemical [4+1] Cycloaddition UV irradiation of acylsilane + diene Up to 70 Variable (if deuterated precursors used) Metal-free, mild conditions Complex setup, limited to functionalized cyclopentenes

Research Findings and Practical Considerations

  • The hydrogen-deuterium exchange method for bromocyclopentane is currently the most practical and industrially viable approach for preparing this compound precursors.
  • The photochemical approach offers innovative pathways for functionalized cyclopentenes but is less established for simple this compound synthesis.
  • Purity and deuteration rates above 99% are achievable with careful control of reaction conditions and repeated exchange cycles.
  • The choice of method depends on the scale, desired purity, and available equipment.

Properties

IUPAC Name

1,2,3,3,4,4,5,5-octadeuteriocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2/i1D,2D,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQUOYDBNQMRZ-DJVTXMRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclopentene-D8
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Cyclopentene oxide
Cyclopentene-D8
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Cyclopentene-D8
Reactant of Route 5
Cyclopentene-D8
Reactant of Route 6
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